molecular formula C9H9ClFN B13574203 2-(2-Chloro-6-fluorophenyl)azetidine

2-(2-Chloro-6-fluorophenyl)azetidine

Cat. No.: B13574203
M. Wt: 185.62 g/mol
InChI Key: ZQDLNEWGMKOVRD-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-fluorophenyl)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds like aziridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-fluorophenyl)azetidine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, azetidines can be synthesized by cyclization, nucleophilic substitution, cycloaddition, ring expansion and rearrangement, ring-contraction, and reduction of β-lactams . The choice of method depends on the desired yield, purity, and specific application of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques that ensure high yield and cost-effectiveness. These methods often utilize optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-fluorophenyl)azetidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups on the compound.

    Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the phenyl ring .

Scientific Research Applications

2-(2-Chloro-6-fluorophenyl)azetidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-fluorophenyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical interactions, which can influence its biological and chemical activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Properties

Molecular Formula

C9H9ClFN

Molecular Weight

185.62 g/mol

IUPAC Name

2-(2-chloro-6-fluorophenyl)azetidine

InChI

InChI=1S/C9H9ClFN/c10-6-2-1-3-7(11)9(6)8-4-5-12-8/h1-3,8,12H,4-5H2

InChI Key

ZQDLNEWGMKOVRD-UHFFFAOYSA-N

Canonical SMILES

C1CNC1C2=C(C=CC=C2Cl)F

Origin of Product

United States

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